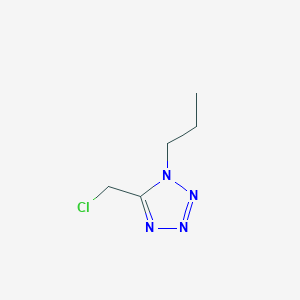

5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a chloromethyl group at the 5-position and a propyl group at the 1-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted nitrile with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like zinc chloride (ZnCl₂) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH₂Cl) substituent at the 5-position is highly reactive toward nucleophilic substitution (SN₂) due to its electron-withdrawing tetrazole ring.

-

Reaction with Amines :

Substitution with primary/secondary amines would yield 5-(aminomethyl)-1-propyl-tetrazoles. For example:

5 CH2Cl 1 propyl tetrazole+RNH2→5 CH2NR2 1 propyl tetrazole+HCl

Reaction conditions: DMF or THF, 60–80°C, 6–12 hours . -

Hydrolysis to Hydroxymethyl :

Aqueous basic conditions (e.g., NaOH/H₂O) convert the chloromethyl group to a hydroxymethyl derivative:

5 CH2Cl 1 propyl tetrazole+H2ONaOH5 CH2OH 1 propyl tetrazole+HCl .

Functionalization via Tetrazole Ring

The tetrazole ring can participate in cycloaddition or coordination reactions, though the 1-propyl group may sterically hinder some pathways:

-

Metal Coordination :

The tetrazole N-atoms (particularly N2 and N3) can act as ligands for transition metals like Co(II) or Cu(II), forming complexes useful in catalysis .

Example:

5 CH2Cl 1 propyl tetrazole+CoCl2→Co II tetrazole complex

Applications: Potential use in click chemistry or heterogeneous catalysis . -

Cycloaddition Reactions :

Under microwave (MW) irradiation, the tetrazole ring may undergo [3+2] cycloaddition with alkynes or nitriles, though this is more typical in unsubstituted tetrazoles .

Cross-Coupling Reactions

The chloromethyl group could enable cross-coupling via intermediates like Grignard reagents or organozinc compounds:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 5-(Aryl/vinyl-methyl)-1-propyl-tetrazole |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 120°C | Biaryl-tetrazole derivatives |

These reactions remain speculative due to the lack of direct studies on 5-(chloromethyl)-1-propyl-tetrazole .

Thermal Decomposition

Tetrazoles with electron-withdrawing substituents often decompose exothermically. For 5-(chloromethyl)-1-propyl-tetrazole:

-

Dechlorination : At >150°C, HCl elimination may produce 5-methylene-1-propyl-tetrazole, though stability data is unavailable.

-

Ring Opening : Prolonged heating could lead to ring decomposition into amines or nitriles .

Limitations and Research Gaps

-

No peer-reviewed studies directly investigate this compound’s reactivity.

-

Propyl and chloromethyl groups may sterically/electronically suppress common tetrazole reactions (e.g., alkylation).

-

Stability in acidic/basic conditions and photochemical behavior remain uncharacterized.

Future work should prioritize experimental validation of these hypothesized pathways.

Applications De Recherche Scientifique

Biological Activities

Antimicrobial Properties

Recent studies have indicated that 5-substituted 1H-tetrazoles exhibit significant antimicrobial activity. For instance, compounds within this class have shown effectiveness against various bacterial strains including Escherichia coli and Bacillus subtilis. In vitro assays revealed that certain derivatives of tetrazoles possess antifungal properties as well .

Pharmacological Potential

The high nitrogen content and unique structure of tetrazoles make them attractive in drug design. Some derivatives have been investigated for their potential as anti-inflammatory agents and analgesics. The presence of the chloromethyl group enhances the reactivity of the tetrazole ring, which may contribute to its biological efficacy .

Applications in Agriculture

Tetrazoles have been explored for their herbicidal properties. Compounds like 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole can function as herbicides by inhibiting specific pathways in plant growth. This application is particularly relevant in developing environmentally friendly agricultural chemicals that target unwanted vegetation while minimizing harm to crops .

Material Science Applications

In material science, tetrazoles are being studied for their potential use in energetic materials due to their high nitrogen content. The stability and energy output of tetrazoles make them suitable candidates for explosives and propellants. Research is ongoing to optimize their performance and safety profiles in these applications .

Case Study 1: Antimicrobial Activity

A study conducted on various 5-substituted 1H-tetrazoles demonstrated that compounds with a symmetrical structure exhibited the highest inhibitory action against bacterial strains. Specifically, this compound was found to be effective against Bacillus cereus and Pseudomonas aeruginosa, highlighting its potential in developing new antibacterial agents .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing tetrazole derivatives were tested for their herbicidal efficacy on common weeds. Results indicated a significant reduction in weed biomass compared to control groups. This suggests that this compound could be developed into a new class of herbicides with targeted action .

Mécanisme D'action

The mechanism of action of 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(chloromethyl)isoxazole: Another heterocyclic compound with a chloromethyl group, but with an isoxazole ring instead of a tetrazole ring.

5-(chloromethyl)thiazole: Contains a thiazole ring and exhibits different chemical reactivity and biological activity compared to the tetrazole derivative.

Uniqueness

5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile scaffold for drug design and materials science .

Activité Biologique

5-(Chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole is a member of the tetrazole family, which is recognized for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound's structure includes a five-membered ring with four nitrogen atoms and one carbon atom, contributing to its unique chemical properties and biological interactions.

The synthesis of this compound typically involves multicomponent reactions that can yield high purity and yield under optimized conditions. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency and product yield significantly . The chloromethyl group in this compound increases its reactivity, allowing it to serve as an important intermediate in organic synthesis.

Biological Activity Overview

The biological activities of tetrazole compounds are largely attributed to their ability to interact with various biological targets. The following subsections summarize key areas of biological activity relevant to this compound.

Antimicrobial Activity

Recent studies have demonstrated that 5-substituted tetrazoles exhibit significant antibacterial and antifungal properties. For example:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria such as Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. These compounds often inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

- Antifungal Activity : Some derivatives have also exhibited antifungal activity against species like Aspergillus flavus and Penicillium purpurogenum, suggesting potential applications in treating fungal infections .

Enzyme Inhibition

Tetrazoles can act as bioisosteres of carboxylic acids, influencing enzyme activity. For instance:

- Alpha-Amylase Inhibition : Compounds containing tetrazole rings have been evaluated for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. Certain derivatives demonstrated higher inhibition potency than traditional inhibitors like acarbose . This suggests potential applications in managing diabetes by regulating blood sugar levels.

Case Studies and Research Findings

Several studies highlight the biological relevance of tetrazoles:

- Anticancer Properties : Research indicates that certain tetrazole-containing compounds can inhibit enzymes associated with tumor growth. For instance, the incorporation of tetrazoles into drug design has led to the development of novel anticancer agents that target specific pathways involved in cancer progression.

- Pharmacodynamics : The pharmacodynamics of tetrazoles can vary based on their structural modifications. The electronic distribution within the tetrazole ring allows for varied interactions with receptor sites, which can enhance or diminish binding affinity compared to traditional carboxylic acid derivatives .

Data Summary Table

Propriétés

IUPAC Name |

5-(chloromethyl)-1-propyltetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANDYOMPHAKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.